
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate is an organic compound with a complex structure that includes both ester and phosphonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate typically involves a multi-step process. One common method includes the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions to form the corresponding phosphonate ester. This intermediate is then subjected to a Horner-Wadsworth-Emmons reaction with an α,β-unsaturated ester to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonate acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphonate groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor or activator of enzymes by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved vary but often include key metabolic enzymes or signaling proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl ethylphosphonate: Similar in structure but lacks the hydroxyacrylate moiety.
Diethyl tosyloxy methylphosphonate: Contains a tosyloxy group instead of the hydroxyacrylate group.
Uniqueness
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate is unique due to its combination of ester and phosphonate functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a variety of chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H19O6P |
|---|---|
Poids moléculaire |
266.23 g/mol |
Nom IUPAC |
ethyl (Z)-2-(diethoxyphosphorylmethyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-4-14-10(12)9(7-11)8-17(13,15-5-2)16-6-3/h7,11H,4-6,8H2,1-3H3/b9-7+ |
Clé InChI |
JHYHWGWBVWKHSN-VQHVLOKHSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/O)/CP(=O)(OCC)OCC |
SMILES canonique |
CCOC(=O)C(=CO)CP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
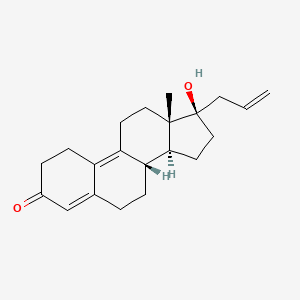

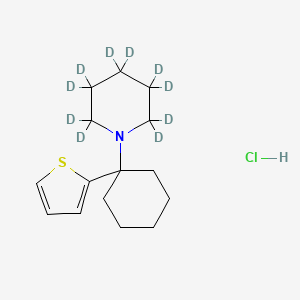
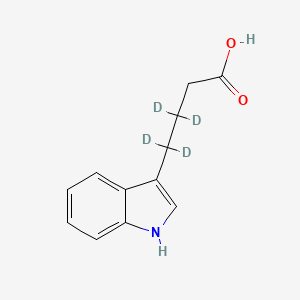

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
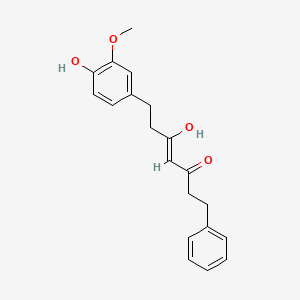
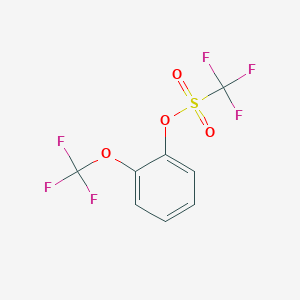
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
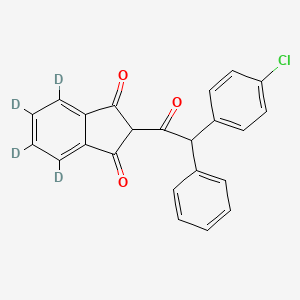

![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
